molecular formula C25H34FN5O4 B3408495 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 877632-94-5

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B3408495
CAS No.: 877632-94-5
M. Wt: 487.6 g/mol
InChI Key: ZLLWNAWRXRIJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative featuring a 2-fluorophenyl-substituted piperazine ring, a furan-2-yl group, and a morpholine-containing propyl chain.

Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN5O4/c26-20-5-1-2-6-21(20)30-10-12-31(13-11-30)22(23-7-3-16-35-23)19-28-25(33)24(32)27-8-4-9-29-14-17-34-18-15-29/h1-3,5-7,16,22H,4,8-15,17-19H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWNAWRXRIJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled together under specific reaction conditions. Common reagents used in the synthesis include fluorophenyl piperazine, furan-2-yl ethylamine, and morpholine. The reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Modifications in Ethanediamide Derivatives

The compound’s analogs differ primarily in substituents on the piperazine ring, morpholine chain length, and terminal groups. Below is a comparative analysis:

Table 1: Structural Comparison of Ethanediamide Derivatives
Compound Name Piperazine Substituent Terminal Group Molecular Weight (g/mol) Key Features
Target Compound: N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide 2-Fluorophenyl 3-(Morpholin-4-yl)propyl 529.6 (estimated) Fluorine enhances lipophilicity; morpholine improves solubility
N-[2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-N′-[(pyridin-2-yl)methyl]ethanediamide 4-Fluorophenyl Pyridin-2-ylmethyl 492.5 Pyridine introduces aromatic π-stacking potential
N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(morpholin-4-yl)propyl]ethanediamide 4-Methoxyphenyl 3-(Morpholin-4-yl)propyl 545.6 (estimated) Methoxy group increases electron density, altering receptor affinity
BA75358: N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide Phenyl 2-(Morpholin-4-yl)ethyl 455.5 Shorter morpholine chain reduces steric hindrance

Implications of Structural Variations

Piperazine Substituents :

  • Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in receptors compared to the 4-methoxyphenyl analog, which offers electron-donating effects .
  • Phenyl (BA75358) : The absence of fluorine or methoxy groups in BA75358 likely reduces target specificity but improves synthetic accessibility .

Terminal Groups :

  • The pyridin-2-ylmethyl group in the 4-fluorophenyl analog introduces hydrogen-bonding capability, which is absent in morpholine-terminated derivatives.

Pharmacological Context from Related Compounds

While direct activity data for the target compound are lacking, insights can be drawn from structurally related piperazine-morpholine hybrids:

  • Receptor Affinity : Piperazine derivatives with fluorophenyl groups often exhibit affinity for serotonin (5-HT) and dopamine receptors, implying possible CNS applications .

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide, a complex organic compound, has attracted significant attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a furan moiety, along with a morpholine group. The molecular formula is C24H26FN3O5SC_{24}H_{26}F_{N_3}O_5S, with a molecular weight of approximately 438.5 g/mol. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The binding affinity to these receptors can influence various signaling cascades, ultimately affecting neuronal excitability and neurotransmitter release.

Key Mechanisms:

  • Receptor Binding : The compound interacts with serotonin (5-HT) and dopamine receptors, potentially leading to altered mood and behavior.
  • Transport Inhibition : Analogous compounds have been shown to inhibit nucleoside transporters (ENTs), affecting cellular uptake of nucleosides, which may have implications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperazine and furan substituents have been studied to enhance receptor selectivity and potency.

Modification Effect on Activity
Addition of halogens on the fluorophenyl groupIncreases binding affinity to receptors
Alteration of the morpholine substituentModifies pharmacokinetic properties
Changes in the furan ring structureAffects solubility and bioavailability

Case Studies

  • In Vitro Studies : Research has demonstrated that analogs of this compound exhibit significant inhibition of ENT1 and ENT2 transporters. For instance, modifications in the benzene moiety led to varying degrees of inhibitory effects on uridine uptake, highlighting the importance of structural nuances .
  • Animal Models : In vivo studies using rodent models have shown that compounds similar to this compound can produce anxiolytic-like effects, suggesting potential therapeutic applications in anxiety disorders.
  • Clinical Relevance : Emerging data suggest that this compound may also play a role in modulating pain pathways, offering prospects for developing novel analgesics. Preliminary results indicate that it could reduce pain responses in inflammatory models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.